

# 3-Galactosyllactose in Human Milk Oligosaccharides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose and lipids. These complex carbohydrates are not readily digested by the infant, instead serving crucial roles as prebiotics, immune modulators, and antipathogenic agents. Among the diverse array of HMOs, **3-Galactosyllactose** (3-GL), a trisaccharide composed of a galactose molecule linked to lactose, has emerged as a significant bioactive component. This technical guide provides an in-depth overview of 3-GL, focusing on its quantitative presence in human milk, detailed experimental protocols for its study, and its role in key biological signaling pathways.

## Quantitative Analysis of 3-Galactosyllactose and its Isomers in Human Milk

The concentration of 3-GL and its isomers, 4-Galactosyllactose (4-GL) and 6'-Galactosyllactose (6'-GL), varies significantly depending on the lactation stage and the mother's genetic secretor status. Colostrum, the early milk produced in the first few days postpartum, is particularly rich in these galactosyllactoses, with concentrations declining as lactation progresses.[1] The tables below summarize the quantitative data from various studies.

Table 1: Concentration of Galactosyllactose Isomers in Human Colostrum[1]



| Isomer                       | Concentration Range<br>(µg/mL) | Median Concentration<br>(μg/mL) |
|------------------------------|--------------------------------|---------------------------------|
| 3'-Galactosyllactose (3-GL)  | 0.5 - 39                       | 4.6                             |
| 4-Galactosyllactose (4-GL)   | 0.06 - 8                       | 3.4                             |
| 6'-Galactosyllactose (6'-GL) | 3 - 700                        | 81                              |

Table 2: Longitudinal Variation of **3-Galactosyllactose** and 6'-Galactosyllactose in Human Milk[2][3]

| Lactation Stage       | Median 3'-GL<br>Concentration (mg/L) | Median 6'-GL<br>Concentration (mg/L) |
|-----------------------|--------------------------------------|--------------------------------------|
| 1-4 months postpartum | 2.42                                 | 8.04                                 |
| Stable over lactation | No significant change                | No significant change                |

Table 3: Absolute Concentrations of  $\beta$ 3'-GL and  $\beta$ 6'-GL in a Dutch Cohort (n=171 samples from 24 donors)[2]

| Human Milk Group              | Median β3'-GL (mg/L) | Median β6'-GL (mg/L) |
|-------------------------------|----------------------|----------------------|
| Group I (Secretor+, Lewis+)   | 2.12                 | -                    |
| Group II (Secretor+, Lewis-)  | 3.16                 | -                    |
| Group III (Secretor-, Lewis+) | 2.21                 | -                    |
| Group IV (Secretor-, Lewis-)  | 5.48                 | 8.04                 |

## **Experimental Protocols**

## Protocol 1: Quantification of 3-Galactosyllactose in Human Milk by LC-MS/MS

This protocol outlines a method for the quantification of 3-GL in human milk samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



- 1. Sample Preparation[4] a. Thaw frozen human milk samples at room temperature. b. Centrifuge 1 mL of the milk sample at 14,000 x g for 30 minutes at 4°C to separate the lipid layer. c. Carefully collect the aqueous phase (skim milk) and transfer to a new microcentrifuge tube. d. To 100  $\mu$ L of skim milk, add 400  $\mu$ L of ice-cold ethanol to precipitate proteins. e. Vortex the mixture and incubate at -20°C for 1 hour. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the HMOs. h. Dry the supernatant under a vacuum. i. Reconstitute the dried extract in 100  $\mu$ L of a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis a. Liquid Chromatography (LC): i. Column: A porous graphitized carbon (PGC) column or an amide-based column suitable for polar compounds. ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile with 0.1% formic acid. iv. Gradient: A linear gradient from high organic to high aqueous mobile phase over approximately 30 minutes. v. Flow Rate: 0.2-0.4 mL/min. vi. Injection Volume: 5-10 μL. b. Tandem Mass Spectrometry (MS/MS): i. Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. ii. Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification. iii. MRM Transitions: Specific precursor-to-product ion transitions for 3-GL, 4-GL, and 6'-GL should be determined using authentic standards. iv. Data Analysis: Quantify the concentration of each isomer by comparing the peak areas to a standard curve generated from serial dilutions of pure standards.

## Protocol 2: In Vitro Anti-Inflammatory Assay of 3-Galactosyllactose

This protocol describes an in vitro assay to evaluate the anti-inflammatory effects of 3-GL on human intestinal epithelial cells.

- Cell Culture a. Culture human intestinal epithelial cell lines such as Caco-2, T84, or H4 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS),
   penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 incubator.
   Seed cells in 24-well plates and grow until they reach 80-90% confluency.
- 2. Inflammatory Challenge and Treatment[5] a. Starve the cells in serum-free medium for 4-6 hours prior to the experiment. b. Pre-treat the cells with varying concentrations of 3-GL (e.g., 1, 10, 100  $\mu$ g/mL) for 2 hours. c. Induce inflammation by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) at a final concentration of 10 ng/mL. d. Include a



vehicle control (no 3-GL) and a negative control (no TNF- $\alpha$ ). e. Incubate the cells for a specified period (e.g., 6 or 24 hours).

3. Measurement of Inflammatory Markers a. ELISA: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as Interleukin-8 (IL-8) using a commercially available ELISA kit. b. RT-qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the gene expression of inflammatory markers like IL8, CXCL1, and NFKBIA. Normalize the expression to a housekeeping gene such as GAPDH.

#### Protocol 3: Ex Vivo Human Intestinal Tissue Culture

This protocol provides a method for the ex vivo culture of human intestinal tissue to study the effects of 3-GL in a more physiologically relevant model.

- 1. Tissue Acquisition and Preparation a. Obtain fresh human intestinal biopsies (e.g., from endoscopic procedures) in a sterile transport medium on ice. b. Under sterile conditions, wash the tissue multiple times with cold phosphate-buffered saline (PBS) containing antibiotics. c. Cut the tissue into small pieces (approximately 2-3 mm).
- 2. Ex Vivo Culture[6][7] a. Place the tissue pieces on a sterile support grid (e.g., a metal mesh or a sponge) in a 6-well plate. b. Add culture medium (e.g., DMEM with supplements) to the well, ensuring the tissue is at the air-liquid interface. c. Treat the tissue with 3-GL by adding it to the culture medium. d. Induce inflammation by adding a stimulus like lipopolysaccharide (LPS) or TNF- $\alpha$  to the medium. e. Culture the tissue for a defined period (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.
- 3. Analysis a. Histology: Fix the tissue in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess tissue morphology and signs of inflammation. . Immunohistochemistry: Stain tissue sections for markers of inflammation, such as immune cell infiltration or expression of inflammatory mediators. c. Cytokine Analysis: Measure the concentration of secreted cytokines in the culture medium using ELISA or a multiplex bead array.

## Protocol 4: Gram-Scale Chemical Synthesis of 3'-Galactosyllactose[8][9]



This protocol outlines a general strategy for the chemical synthesis of 3'-GL.

- 1. Protection of Lactose a. Regioselectively protect the hydroxyl groups of lactose to leave the 3'-hydroxyl group available for glycosylation. This can be achieved through a series of protection-deprotection steps involving protecting groups like benzyl, acetyl, and isopropylidene.
- 2. Glycosylation a. Prepare a suitable galactose donor, such as a thiogalactoside or a galactose trichloroacetimidate, with appropriate protecting groups. b. Couple the galactose donor with the protected lactose acceptor in the presence of a promoter (e.g., N-iodosuccinimide/triflic acid for thioglycosides) to form the  $\beta(1 \rightarrow 3)$  glycosidic linkage.
- 3. Deprotection a. Remove all protecting groups from the synthesized trisaccharide. This typically involves catalytic hydrogenation to remove benzyl groups and base-catalyzed hydrolysis (e.g., with sodium methoxide in methanol) to remove acetyl groups.
- 4. Purification a. Purify the final product, 3'-Galactosyllactose, using chromatographic techniques such as size-exclusion chromatography or silica gel chromatography to obtain a high-purity compound. b. Confirm the structure and purity of the synthesized 3'-GL using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

### **Signaling Pathways and Mechanisms of Action**

**3-Galactosyllactose** exerts its biological effects through the modulation of key signaling pathways involved in inflammation and immune response.

### Inhibition of the NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a central regulator of the inflammatory response. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Pro-inflammatory stimuli, such as TNF- $\alpha$ , lead to the degradation of I $\kappa$ B, allowing NF- $\kappa$ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies have shown that galactosyllactoses can attenuate NF- $\kappa$ B inflammatory signaling in human intestinal epithelial cells.[1]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presence and Levels of Galactosyllactoses and Other Oligosaccharides in Human Milk and Their Variation during Lactation and According to Maternal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcp.kendamil.com [hcp.kendamil.com]
- 4. lcms.cz [lcms.cz]
- 5. Tumor Necrosis Factor Alpha and Inflammation Disrupt the Polarity Complex in Intestinal Epithelial Cells by a Posttranslational Mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Gut-Ex-Vivo System to Study Gut Inflammation Associated to Inflammatory Bowel Disease (IBD) PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [3-Galactosyllactose in Human Milk Oligosaccharides: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1195140#3-galactosyllactose-in-human-milk-oligosaccharides-hmos]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com